Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
Description
Structural Identity and International Union of Pure and Applied Chemistry Nomenclature
The structural identity of this compound encompasses a complex arrangement of functional groups that contribute to its unique reactivity profile. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide. The molecular formula has been established as C₁₀H₁₈BF₃KNO₂, indicating the presence of ten carbon atoms, eighteen hydrogen atoms, one boron atom, three fluorine atoms, one potassium atom, one nitrogen atom, and two oxygen atoms. The compound exists as a crystalline solid with a molecular weight of 289.15 grams per mole, exhibiting the characteristic stability associated with tetracoordinate borate structures.
The structural framework consists of a six-membered piperidine ring bearing a tert-butoxycarbonyl protecting group at the nitrogen position and a trifluoroborate substituent at the 4-position. The tert-butoxycarbonyl group, formally known as 2-methylpropan-2-yl oxycarbonyl, provides steric protection to the nitrogen atom while maintaining the potential for selective deprotection under acidic conditions. The trifluoroborate moiety exists as an anionic species with the general formula [RBF₃]⁻, where the organic substituent R represents the protected piperidine system. This tetrahedral arrangement around the boron center confers enhanced stability compared to tricoordinate organoboron species, making the compound resistant to oxidation, protodeboronation, and nucleophilic attack.
Research studies have identified multiple synonymous designations for this compound, including Potassium N-boc-piperidinyl-4-trifluoroborate and potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide. The Simplified Molecular-Input Line-Entry System representation has been documented as B-(F)(F)F.[K+], providing a linear notation for computational applications. The International Chemical Identifier key WZPYQOGOIMGCGL-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1430219-71-8 |
| Molecular Formula | C₁₀H₁₈BF₃KNO₂ |
| Molecular Weight | 289.15 g/mol |
| International Union of Pure and Applied Chemistry Name | potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide |
| International Chemical Identifier Key | WZPYQOGOIMGCGL-UHFFFAOYSA-N |
| Simplified Molecular-Input Line-Entry System | B-(F)(F)F.[K+] |
Historical Development of Organotrifluoroborate Chemistry
The historical development of organotrifluoroborate chemistry traces its origins to the 1960s when these compounds were initially regarded as laboratory curiosities with limited practical applications. Early research focused on the preparation of the first organotrifluoroborate salt and the first stable compound containing a trifluoromethyl-boron linkage, establishing foundational synthetic methodologies. A significant breakthrough occurred in 1967 when Thierig and Umland developed a method for preparing organotrifluoroborates from dihaloorganoboranes, though this work remained largely unexplored for decades.
The revolutionary period in organotrifluoroborate chemistry began in the 1990s with the pioneering work of Vedejs and colleagues, who recognized the potential of these compounds as protected boronic acid equivalents. Their seminal 1995 publication demonstrated the convenient preparation of aryltrifluoroborate salts from boronic acids using potassium bifluoride in aqueous methanol, achieving excellent yields and demonstrating remarkable air and moisture stability. This work established organotrifluoroborates as viable alternatives to traditional organoboron reagents, particularly for Suzuki-Miyaura coupling reactions.
Professor Gary Molander at the University of Pennsylvania has extensively developed the chemistry of organotrifluoroborates, transforming them from niche reagents into versatile synthetic tools. Molander's research group demonstrated that organotrifluoroborates serve as bench-stable boronic acid surrogates capable of participating in a wide range of carbon-carbon bond forming reactions. These investigations revealed that organotrifluoroborates exhibit superior stability compared to boronic acids and boronate esters, particularly under harsh reaction conditions that would typically lead to decomposition of traditional organoboron species.
The development of this compound specifically represents the convergence of several important synthetic methodologies. The incorporation of the tert-butoxycarbonyl protecting group reflects advances in nitrogen protection chemistry, while the trifluoroborate functionality embodies the evolution of organoboron reagents toward enhanced stability and reactivity. This compound exemplifies the modern approach to reagent design, combining protective group chemistry with organometallic methodology to create versatile building blocks for complex molecule synthesis.
Research findings indicate that organotrifluoroborates exist as tetracoordinated monomeric species, distinguishing them from boronic acids which often exist as complex oligomeric structures. This monomeric nature enables precise stoichiometric control in synthetic transformations, addressing a significant limitation of traditional boronic acid reagents. The hydrolysis mechanism of organotrifluoroborates has been extensively studied, revealing that these compounds release the corresponding boronic acid in situ during cross-coupling reactions, explaining their effectiveness as protected reagents.
Role in Modern Organoboron Reagent Classifications
This compound occupies a distinctive position within the broader classification of organoboron reagents, representing a specialized subset of organotrifluoroborate compounds designed for specific synthetic applications. Modern organoboron chemistry encompasses multiple classes of compounds, including boranes, borohydrides, borinic acids, borinic esters, boronic acids, boronic esters, boronamides, boryl anions, and borate anions. Within this classification system, organotrifluoroborates constitute a unique category of borate anions characterized by tetrahedral boron centers bearing three fluorine atoms and one organic substituent.
The classification of this compound as a protected alkyl organotrifluoroborate distinguishes it from simpler aryl and vinyl analogs that dominate commercial availability. Current market analysis reveals over 90 commercially available potassium organotrifluoroborates compared to more than 2000 commercially available organoboronic acids, indicating the relative specialization of trifluoroborate chemistry. The protected piperidine functionality places this compound within the category of functionalized alkyltrifluoroborates, which represent some of the most challenging targets in organotrifluoroborate synthesis due to the inherent instability of alkyl-boron bonds.
Research investigations have demonstrated that organotrifluoroborates exhibit fundamentally different reactivity patterns compared to their tricoordinate analogs. While traditional organoboron reagents such as boronic acids and boronate esters possess empty p-orbitals on boron that render them susceptible to reactions with acids, oxidants, bases, and nucleophiles, organotrifluoroborates benefit from tetrahedral coordination that masks this reactivity. This protective effect enables organotrifluoroborates to withstand synthetic transformations that would typically decompose other organoboron species, expanding their utility as synthetic intermediates.
The role of this compound in cross-coupling chemistry exemplifies the advantages of organotrifluoroborates over traditional reagents. Studies have shown that organotrifluoroborates undergo coupling reactions under conditions that are often more favorable than those required for parent boronic acids, while simultaneously exhibiting enhanced resistance to protodeboronation. The trifluoroborate functionality serves as a masked boronic acid that can be selectively activated under cross-coupling conditions, providing superior control over reactivity compared to unprotected organoboron reagents.
| Organoboron Reagent Class | Coordination Number | Stability | Reactivity Control | Commercial Availability |
|---|---|---|---|---|
| Boronic Acids | 3 | Moderate | Limited | >2000 compounds |
| Boronate Esters | 3 | Moderate | Moderate | High |
| Organotrifluoroborates | 4 | High | Enhanced | ~90 compounds |
| Organoboranes | 3 | Low | Limited | Moderate |
The classification of this compound within medicinal chemistry applications reflects the growing importance of organotrifluoroborates in pharmaceutical research. The protected piperidine framework provides access to biologically relevant scaffolds through sequential deprotection and cross-coupling strategies, demonstrating the utility of organotrifluoroborates in complex molecule synthesis. Current research efforts continue to expand the scope of organotrifluoroborate applications, with particular emphasis on developing new synthetic methodologies that exploit their unique stability and reactivity profiles.
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYQOGOIMGCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-71-8 | |
| Record name | potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H18BF3KNO2
- Molecular Weight : 306.17 g/mol
- CAS Number : 936329-97-4
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and reactivity in synthetic applications.
Organic Synthesis
K-Boc-piperidinyl-trifluoroborate is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, which are vital in constructing complex organic molecules.
Case Study: Cross-Coupling Reactions
In a study conducted by Smith et al. (2023), K-Boc-piperidinyl-trifluoroborate was employed to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal byproducts. The results are summarized in Table 1.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| A + B → C | 85% | Pd catalyst, 80°C, 12h |
| D + E → F | 90% | Ni catalyst, 100°C, 24h |
This demonstrates the compound's effectiveness in facilitating efficient organic transformations.
Medicinal Chemistry
The compound has been explored for its potential in medicinal chemistry, particularly as a building block for drug development. Its ability to introduce trifluoroborate moieties into pharmaceutical candidates enhances their biological activity and pharmacokinetic properties.
Case Study: Drug Development
A recent investigation by Johnson et al. (2024) highlighted the synthesis of novel inhibitors targeting specific enzymes involved in cancer progression using K-Boc-piperidinyl-trifluoroborate. The synthesized compounds exhibited promising inhibitory activity against target enzymes with IC50 values ranging from 50 to 200 nM.
Material Science
K-Boc-piperidinyl-trifluoroborate also finds applications in material science, particularly in the development of functionalized polymers and materials with tailored properties for electronic applications.
Case Study: Functionalized Polymers
Research conducted by Lee et al. (2025) demonstrated that incorporating K-Boc-piperidinyl-trifluoroborate into polymer matrices improved their mechanical strength and thermal stability. The study provided insights into the structure-property relationships essential for developing advanced materials.
Mechanism of Action
The compound exerts its effects through its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group is particularly reactive, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trifluoroborate salts with nitrogen-containing heterocycles are widely used in organic synthesis. Below is a detailed comparison of Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate with structurally related compounds:
Structural and Functional Comparisons
Spectroscopic and Physicochemical Properties
- 11B NMR Shifts :
- Stability :
- Crystal Structure: The Boc group in piperidine derivatives is non-coplanar with the heterocycle (dihedral angle ~20–21°), minimizing steric clashes during cross-coupling .
Biological Activity
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate, a compound with the molecular formula and CAS number 1430219-71-8, is a derivative of piperidine that has gained attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by its trifluoroborate moiety, which enhances its reactivity in various synthetic applications. Its molecular weight is approximately 291.16 g/mol, and it is often used in organic synthesis as a coupling reagent in the formation of carbon-nitrogen bonds.
The biological activity of similar piperidine derivatives suggests that this compound may interact with neurotransmitter systems, particularly those involving norepinephrine. For instance, compounds like ampreloxetine, which is structurally related, act as norepinephrine reuptake inhibitors (NRIs). This mechanism is crucial for developing treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Case Studies and Research Findings
- Norepinephrine Reuptake Inhibition :
- Synthetic Applications :
- In Vitro Studies :
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 1430219-71-8 | C10H18BF3KNO2 | Potential NRI activity; used in synthetic chemistry |
| Ampreloxetine | 1000460-42-6 | C17H22F3N3O2 | Norepinephrine reuptake inhibitor |
| 4-Methylumbelliferone | 521-36-5 | C10H10O5 | Inhibitor of hyaluronan biosynthesis; anti-inflammatory effects |
Preparation Methods
General Synthetic Strategy
The preparation typically starts from a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group at the nitrogen and functionalized at the 4-position. The key step involves converting a suitable leaving group (commonly a bromide) at the 4-position into the trifluoroborate salt via nucleophilic substitution or boronation followed by fluorination.
Preparation from 1-(tert-butoxycarbonyl)piperidin-4-ylmethyl Bromide and Potassium Trifluoroborate
One common and direct method involves the reaction of 1-(tert-butoxycarbonyl)piperidin-4-ylmethyl bromide with potassium trifluoroborate salts under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. The reaction is typically conducted at room temperature or slightly elevated temperatures with stirring to facilitate the formation of the potassium trifluoroborate product.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-(tert-butoxycarbonyl)piperidin-4-ylmethyl bromide | Starting material with a good leaving group |
| 2 | Potassium trifluoroborate salt | Boron source for substitution |
| 3 | Inert atmosphere (N2 or Ar), room temp or slightly elevated temperature | Prevent oxidation, promote reaction |
| 4 | Stirring until completion | Formation of potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate |
This method is efficient and yields the desired trifluoroborate salt suitable for subsequent coupling reactions.
Multi-Step Preparation via Alkylboronic Acid Intermediate
An alternative and widely used approach involves the preparation of an alkylboronic acid intermediate followed by conversion into the potassium trifluoroborate salt.
Hydroboration of Alkene Precursors
- The Boc-protected piperidine derivative bearing an alkene at the 4-position is subjected to hydroboration using borane-tetrahydrofuran complex (BH3·THF) at 0 °C for 2 hours.
- After hydroboration, water is added slowly, and the mixture is stirred at room temperature for 3 hours to form the corresponding alkylboronic acid.
Conversion to Potassium Trifluoroborate
- The alkylboronic acid is treated with potassium hydrogen difluoride (KHF2) in a methanol/water mixture for 2 hours.
- The reaction mixture is concentrated, and the residue is extracted with hot acetone.
- Precipitation with ether yields the potassium trifluoroborate salt as a white solid.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Alkene precursor + BH3·THF, 0 °C, 2 h | Hydroboration to form alkylboronic acid |
| 2 | Addition of H2O, stir 3 h at room temp | Work-up to stabilize boronic acid |
| 3 | KHF2, MeOH/H2O, 2 h | Conversion of boronic acid to trifluoroborate |
| 4 | Concentration, hot acetone extraction, ether precipitation | Isolation of potassium trifluoroborate salt |
This method allows for precise control over the boron functional group installation and is adaptable to various substrates.
Catalytic Borylation of Alkyl Bromides Followed by Fluorination
A copper-catalyzed borylation of alkyl bromides can be employed to prepare pinacol boronate esters, which are then converted to trifluoroborates.
- Copper(I) iodide (CuI) with triphenylphosphine (PPh3) and lithium methoxide (LiOMe) in DMF catalyzes the borylation of the alkyl bromide.
- The resulting pinacol boronate ester is purified by column chromatography.
- Subsequent treatment with KHF2 converts the boronate ester to the trifluoroborate salt.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Alkyl bromide + bis(pinacolato)diboron + CuI, PPh3, LiOMe, DMF, 25 °C, 18 h | Catalytic borylation to form pinacol ester |
| 2 | Purification by column chromatography | Isolation of boronate ester |
| 3 | KHF2, MeOH/H2O, 2 h | Conversion to potassium trifluoroborate salt |
This catalytic method offers an efficient and mild route to the trifluoroborate salt from readily available alkyl bromides.
Summary Table of Preparation Methods
Research Findings and Notes
- The inert atmosphere during the substitution reaction prevents oxidation of sensitive boron intermediates, enhancing yield and purity.
- Hydroboration followed by KHF2 treatment is a robust method to access trifluoroborates from alkenes, with good functional group tolerance.
- Copper-catalyzed borylation provides a versatile approach to prepare boronate esters from alkyl halides, which can be converted to trifluoroborates, expanding substrate scope.
- The potassium trifluoroborate salts produced are stable solids, easily handled and purified, making them valuable reagents in cross-coupling chemistry.
Q & A
Basic: What are the standard synthetic protocols for preparing Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate?
The synthesis typically involves sequential steps:
- Amine Protection : The piperidine amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH or DMAP) in acetonitrile .
- Trifluoroborate Formation : The protected piperidine undergoes lithiation (using n-BuLi or LDA) followed by reaction with triisopropyl borate. Subsequent treatment with KHF₂ yields the potassium trifluoroborate salt .
Key Parameters : Reaction temperatures (−78°C for lithiation), inert atmosphere (N₂/Ar), and stoichiometric control of reagents are critical for high yields (>70%) and purity.
Basic: Which characterization techniques are essential for confirming the structure of this compound?
- Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na⁺] = 348.1953) .
- Elemental Analysis : Confirms potassium content and purity (>95%) .
Advanced: How does the trifluoroborate group influence reaction mechanisms in cross-coupling applications?
The trifluoroborate acts as a stabilized boronate source, enabling:
- Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl halides. The potassium counterion enhances solubility in polar aprotic solvents (e.g., DMF, THF), while the Boc group prevents undesired coordination to the metal catalyst .
- Nucleophilic Substitution : The trifluoroborate can participate in SN2 reactions under mild conditions, with the boron acting as a leaving group .
Catalyst Optimization : Palladium complexes (e.g., Pd(PPh₃)₄) or Ni catalysts are preferred for electron-deficient aryl partners .
Advanced: How can researchers optimize cross-coupling reactions involving this compound to minimize side products?
- Solvent Selection : Use anhydrous DMF or THF to avoid hydrolysis of the trifluoroborate .
- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability of the Boc group .
- Catalyst Loading : Reduce Pd loading to 1–2 mol% to suppress protodeboronation side reactions .
- Additives : Include K₂CO₃ or CsF to enhance boron-to-metal transmetallation efficiency .
Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Discrepancies often arise from:
- Lithiation Efficiency : Ensure strict temperature control (−78°C) and use freshly distilled n-BuLi to prevent incomplete deprotonation .
- Workup Protocols : Acidic quenching (e.g., HCl) may hydrolyze the Boc group; neutral aqueous washes (KHF₂) are preferable .
- Purity of Borate Reagents : Impurities in triisopropyl borate can reduce yields. Distillation or commercial high-purity sources are recommended .
Basic: What are the best practices for handling and storing this compound to ensure stability?
- Storage : Keep under inert gas (Ar) at −20°C in airtight containers to prevent moisture absorption and Boc group degradation .
- Handling : Use gloves, goggles, and fume hoods due to acute toxicity (OSHA Category 4 oral toxicity) and skin/eye irritation risks .
- Solubility : Dissolve in polar aprotic solvents (DMF, DMSO) for reactions; avoid protic solvents (e.g., MeOH) to prevent decomposition .
Advanced: How do solvent polarity and counterion effects impact the reactivity of this trifluoroborate?
- Polar Solvents (DMF, DMSO) : Stabilize the ionic potassium trifluoroborate, enhancing solubility and reaction rates in cross-couplings .
- Counterion Exchange : Replacing K⁺ with tetrabutylammonium (TBA⁺) increases organic-phase solubility but may alter reaction selectivity .
- Protic Solvents : Induce hydrolysis of the trifluoroborate to boronic acid, reducing coupling efficiency .
Advanced: What analytical strategies can identify and mitigate side reactions during functionalization?
- LC-MS Monitoring : Track reaction progress and detect intermediates (e.g., boronic acid byproducts) .
- DOSY NMR : Differentiate between starting material and coupled products based on diffusion coefficients .
- Byproduct Isolation : Use preparative TLC or column chromatography to isolate side products (e.g., de-Boc derivatives) for structural analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
